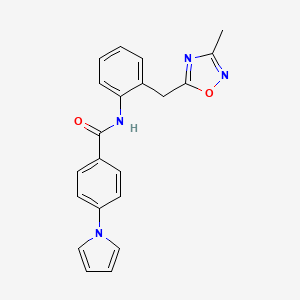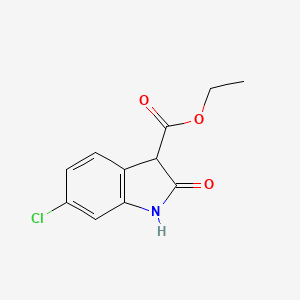
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, also known as MPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Applications
A study focused on the design, synthesis, and anticancer evaluation of related benzamide derivatives against various cancer cell lines, revealing that some derivatives exhibited moderate to excellent anticancer activity, outperforming etoposide, a reference drug, in certain cases (Ravinaik et al., 2021). This suggests that modifications to the benzamide structure, similar to those in the query compound, could result in potent anticancer agents.
Antimycobacterial Screening
Another research explored the synthesis and antimycobacterial screening of new N-aryl-4-amide derivatives against Mycobacterium tuberculosis. The study identified lead molecules with promising MIC values, indicating significant antimycobacterial activity without toxicity against a normal cell line (Nayak et al., 2016). This highlights the potential of structurally similar compounds, including the one , in developing new antimycobacterial drugs.
Anti-Inflammatory and Anti-Cancer Agents
Research on substituted benzamide/benzene sulfonamides has shown them to possess anti-inflammatory and anti-cancer properties, suggesting that similar compounds could be explored for these activities (Gangapuram & Redda, 2009). This points to the versatility of benzamide derivatives in therapeutic development.
Photoluminescent Properties
The study of oxadiazole-functionalized europium(III) benzamide complexes has unveiled their efficient red emissions, indicating applications in photoluminescent materials (Zhang et al., 2009). This opens avenues for the use of similar compounds in electronic and optoelectronic devices.
Antiplasmodial Activities
N-acylated derivatives have shown activity against Plasmodium falciparum, with the structure of the acyl moiety significantly affecting activity. Benzamides, particularly with specific substitutions, exhibited promising antiplasmodial activity (Hermann et al., 2021). This indicates that benzamide derivatives like the compound could be potent antimalarial agents.
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-22-20(27-24-15)14-17-6-2-3-7-19(17)23-21(26)16-8-10-18(11-9-16)25-12-4-5-13-25/h2-13H,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLJJVZSZBBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2760994.png)




![9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2761004.png)
![3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2761007.png)
![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)


![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2761013.png)


